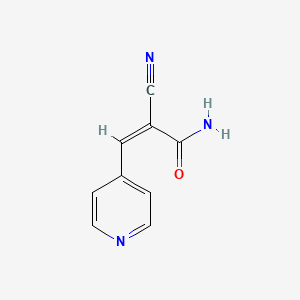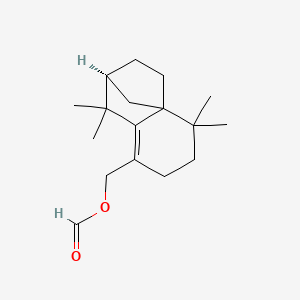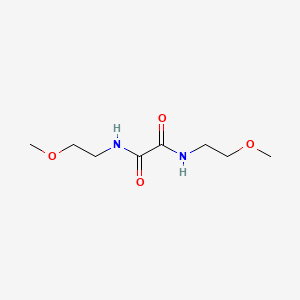
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the oxazole ring.
Attachment of the Alkyne Group: The alkyne group can be introduced through a coupling reaction, such as the Sonogashira coupling, using palladium catalysts.
Formation of the Carboxamide Group: This can be done through the reaction of the oxazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the conditions used.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce alkanes or alkenes.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would need to be determined through experimental studies.
Medicine
Medicinally, compounds like this one are investigated for their potential therapeutic effects. They may be evaluated for their ability to interact with specific biological targets, such as receptors or enzymes, to treat various diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the alkyne and methylpentyl groups.
N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the chlorophenyl group.
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole: Lacks the carboxamide group.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide lies in its combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
899368-05-9 |
|---|---|
分子式 |
C16H17ClN2O2 |
分子量 |
304.77 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-N-(3-methylpent-1-yn-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-4-16(3,5-2)18-15(20)14-10-13(19-21-14)11-6-8-12(17)9-7-11/h1,6-9,14H,5,10H2,2-3H3,(H,18,20) |
InChIキー |
JTKLKCJLOPRQRL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C#C)NC(=O)C1CC(=NO1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14164044.png)

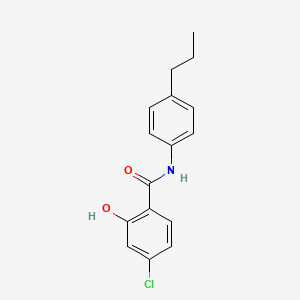
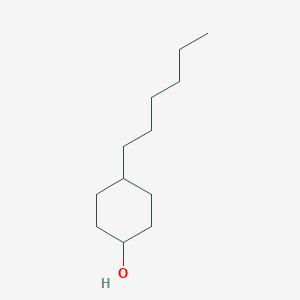

![3H-4,8a-Propano-1H-2-benzopyran-1-one,8[2-(3-furanyl)ethyl]hexahydro-4-methyl-7-methylene](/img/structure/B14164070.png)
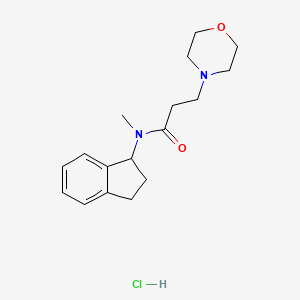
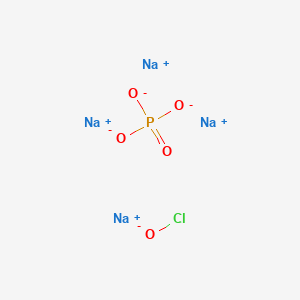
![Spiro[2.5]octa-4,7-dien-6-one, 5,7-bis(1,1-dimethylethyl)-](/img/structure/B14164080.png)
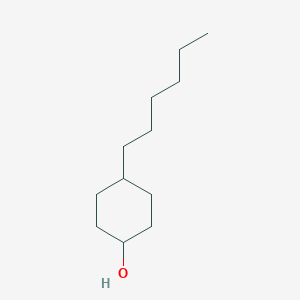
![9-methyl-4-oxo-N,N-dipropyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14164092.png)
